Cyamemazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Serotonin 5-HT2A Receptor Antagonism:

Cyamemazine's primary mechanism of action is antagonizing the serotonin 5-HT2A receptor. This makes it a valuable tool for researchers studying the role of this receptor in various neurological and psychological conditions. Studies using positron emission tomography (PET) have shown cyamemazine's effectiveness in blocking 5-HT2A receptors in the brain. This allows researchers to investigate the connection between 5-HT2A activity and specific disorders.

Animal Models of Schizophrenia:

Due to its antipsychotic properties and 5-HT2A antagonism, cyamemazine is sometimes used in animal models of schizophrenia. Researchers can study the drug's effects on behaviors relevant to schizophrenia, such as prepulse inhibition deficits, and gain insights into the potential role of 5-HT2A receptors in the disease process.

Comparison Studies with Other Antipsychotics:

Cyamemazine can be used as a comparator drug in research studies evaluating the effectiveness and side effects of newer antipsychotic medications. This allows researchers to assess the relative benefits and drawbacks of different treatment options [].

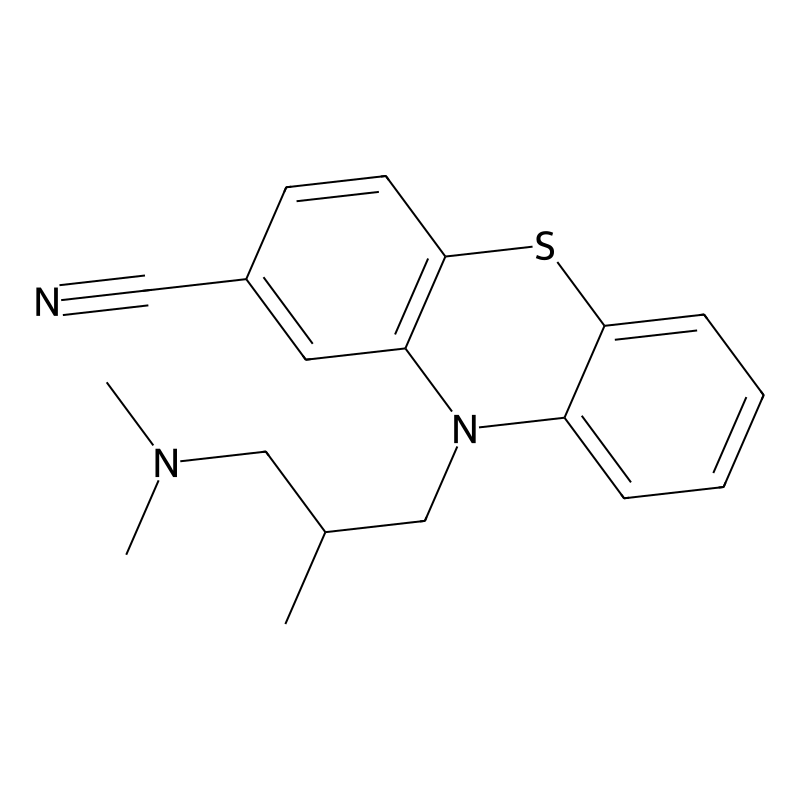

Cyamemazine, also known as cyamepromazine, is a typical antipsychotic medication belonging to the phenothiazine class. It was introduced in France by Theraplix in 1972 and is primarily used for treating schizophrenia and psychosis-associated anxiety. Cyamemazine exhibits unique anxiolytic properties, making it effective in managing anxiety related to benzodiazepine withdrawal and depressive states with suicidal tendencies . Its chemical formula is , with a molar mass of approximately 323.46 g/mol .

Cyamemazine's mechanism of action is complex and not fully understood. It primarily works by blocking dopamine D2 receptors, which helps reduce positive symptoms of psychosis. However, unlike other typical antipsychotics, it also interacts with various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 []. This interaction with serotonin receptors is believed to contribute to its anxiolytic effects (through 5-HT2C blockade) and reduced risk of extrapyramidal side effects (associated with 5-HT2A blockade) compared to other typical antipsychotics [, ].

Cyamemazine's biological activity is characterized by its antagonistic effects on several neurotransmitter receptors. It primarily blocks dopamine receptors (D1, D2, D3, D4), alpha-adrenergic receptors (α1, α2), and histamine receptors (H1, H2). Notably, it also affects serotonin receptors (5-HT2A, 5-HT2C, 5-HT7), contributing to its anxiolytic effects while minimizing extrapyramidal side effects typically associated with antipsychotics .

Mechanism of Action

The unique receptor profile of cyamemazine allows it to function similarly to atypical antipsychotics despite being classified as a typical antipsychotic. Its action on serotonin receptors is particularly significant in reducing anxiety symptoms .

The synthesis of cyamemazine involves several steps:

- Formation of Cyamemazine:

- Reacting 2-cyanophenothiazine with 1-dimethylamino-2-methyl-3-chloropropane in an organic solvent.

- The reaction requires a base and may include phase transfer catalysts.

- The reaction mixture is heated and stirred until completion.

- Preparation of Salts:

Cyamemazine is primarily used in clinical settings for:

- Schizophrenia Treatment: Effective in managing symptoms associated with schizophrenia.

- Anxiety Disorders: Particularly beneficial for psychosis-related anxiety and anxiety during benzodiazepine withdrawal.

- Depression: Utilized in cases where anxiety accompanies depressive symptoms .

Cyamemazine has been studied for its interactions with various substances. For instance, aluminum hydroxide can reduce the absorption of cyamemazine, leading to decreased serum concentrations and potentially diminished therapeutic effects . Additionally, its interaction with other medications, particularly those affecting serotonin levels, necessitates careful monitoring due to the risk of serotonin syndrome.

Several compounds share structural or functional similarities with cyamemazine. Here are a few notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Chlorpromazine | Phenothiazine | First-generation antipsychotic; strong sedative effects. |

| Fluphenazine | Phenothiazine | Long-acting formulation; used for chronic schizophrenia. |

| Thioridazine | Phenothiazine | Notable for its cardiotoxicity; less frequently used today. |

| Olanzapine | Atypical Antipsychotic | Broad receptor profile; effective for both positive and negative symptoms of schizophrenia. |

| Risperidone | Atypical Antipsychotic | Lower risk of extrapyramidal symptoms; effective for bipolar disorder as well. |

Uniqueness of Cyamemazine

Cyamemazine stands out due to its potent anxiolytic properties alongside its antipsychotic effects. Unlike many typical antipsychotics that primarily target dopamine receptors, cyamemazine's significant action on serotonin receptors contributes to its unique clinical profile, allowing it to be effective in treating anxiety without the common side effects associated with other medications in its class .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AA - Phenothiazines with aliphatic side-chain

N05AA06 - Cyamemazine

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2C [HSA:3358] [KO:K04157]

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Limones-Herrero D, Pérez-Ruiz R, Jiménez MC, Miranda MA. Retarded photooxidation of cyamemazine in biomimetic microenvironments. Photochem Photobiol. 2014 Sep-Oct;90(5):1012-6. doi: 10.1111/php.12303. Epub 2014 Jul 18. PubMed PMID: 24954660.

3: Fernandes IC, Vilaça S, Lobo I, Sanches M, Costa V, Selores M. Photoallergic reaction to cyamemazine. Dermatol Online J. 2013 Feb 15;19(2):15. PubMed PMID: 23473285.

4: Bévalot F, Bottinelli C, Cartiser N, Fanton L, Guitton J. Quantification of five compounds with heterogeneous physicochemical properties (morphine, 6-monoacetylmorphine, cyamemazine, meprobamate and caffeine) in 11 fluids and tissues, using automated solid-phase extraction and gas chromatography-tandem mass spectrometry. J Anal Toxicol. 2014 Jun;38(5):256-64. doi: 10.1093/jat/bku029. Epub 2014 Apr 30. PubMed PMID: 24790060.

5: Benyamina A, Naassila M, Bourin M. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal. Psychiatry Res. 2012 Jul 30;198(2):307-12. doi: 10.1016/j.psychres.2012.01.009. Epub 2012 Mar 14. Review. PubMed PMID: 22421069.

6: Singh G, Koerner TB, Godefroy SB, Armand C. N-demethylation of cyamemazine via non-classical Polonovski reaction and its conjugation to bovine serum albumin. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2160-2. doi: 10.1016/j.bmcl.2012.01.131. Epub 2012 Feb 4. PubMed PMID: 22361131.

7: Lancelin F, Bourcier E, Le Masson V, Lemeille Y, Brovedani S, Paubel P, Piketty ML. Effect of cyamemazine on the steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: a preliminary retrospective study. Ther Drug Monit. 2010 Dec;32(6):757-61. doi: 10.1097/FTD.0b013e3181fa57fe. PubMed PMID: 21068648.

8: Favre JD, Allain H, Aubin HJ, Frija-Orvoen E, Gillet C, Lejoyeux M, Payen A, Weber M, Garcia-Acosta S, Kermadi I, Dib M. Double-blind study of cyamemazine and diazepam in the alcohol withdrawal syndrome. Hum Psychopharmacol. 2005 Oct;20(7):511-9. PubMed PMID: 16118830.

9: Lemoine P, Kermadi I, Garcia-Acosta S, Garay RP, Dib M. Double-blind, comparative study of cyamemazine vs. bromazepam in the benzodiazepine withdrawal syndrome. Prog Neuropsychopharmacol Biol Psychiatry. 2006 Jan;30(1):131-7. Epub 2005 Oct 21. PubMed PMID: 16243418.

10: Hodé Y, Benyamina A, Arbus C, Reimold M. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET). Psychopharmacology (Berl). 2011 Oct;217(3):315-21. doi: 10.1007/s00213-011-2289-1. Epub 2011 Apr 9. PubMed PMID: 21479533.

11: Bourin M, Dailly E, Hascöet M. Preclinical and clinical pharmacology of cyamemazine: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome. CNS Drug Rev. 2004 Fall;10(3):219-29. Review. PubMed PMID: 15492772.

12: Alvarez-Guerra M, Hameg A, Bayle F, Dib M, Garay RP. 5-HT2A receptor antagonist properties of cyamemazine in rat and guinea pig smooth muscle. Eur J Pharmacol. 2002 Nov 15;454(2-3):235-9. PubMed PMID: 12421652.

13: Hameg A, Bayle F, Nuss P, Dupuis P, Garay RP, Dib M. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes. Biochem Pharmacol. 2003 Feb 1;65(3):435-40. PubMed PMID: 12527336.

14: Alvarez-Guerra M, d'Alché-Birée F, Wolf WA, Vargas F, Dib M, Garay RP. 5-HT3- and 5-HT2C-antagonist properties of cyamemazine: significance for its clinical anxiolytic activity. Psychopharmacology (Berl). 2000 Jan;147(4):412-7. PubMed PMID: 10672635.

15: Peinado J, Hameg A, Garay RP, Bayle F, Nuss P, Dib M. Reduction of extracellular dopamine and metabolite concentrations in rat striatum by low doses of acute cyamemazine. Naunyn Schmiedebergs Arch Pharmacol. 2003 Feb;367(2):134-9. Epub 2003 Jan 23. PubMed PMID: 12595954.

16: Arbus C, Benyamina A, Llorca PM, Baylé F, Bromet N, Massiere F, Garay RP, Hameg A. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Eur J Pharm Sci. 2007 Dec;32(4-5):357-66. Epub 2007 Sep 14. PubMed PMID: 17951033.

17: Bourin M, Nic Dhonnchadha BA, Claude Colombel M, Dib M, Hascoët M. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice. Behav Brain Res. 2001 Sep 28;124(1):87-95. PubMed PMID: 11423169.

18: Benyamina A, Arbus C, Nuss P, Garay RP, Neliat G, Hameg A. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. Eur J Pharmacol. 2008 Jan 14;578(2-3):142-7. Epub 2007 Oct 2. PubMed PMID: 17936750.

19: Crumb W, Llorca PM, Lancon C, Thomas GP, Garay RP, Hameg A. Effects of cyamemazine on hERG, INa, ICa, Ito, Isus and IK1 channel currents, and on the QTc interval in guinea pigs. Eur J Pharmacol. 2006 Feb 27;532(3):270-8. Epub 2006 Feb 21. PubMed PMID: 16494862.

20: Alunni-Perret V, Ohayon P, Duval HP, Quatrehomme G. Acute fatal poisoning with cyamemazine. Forensic Sci Int. 2003 Oct 14;137(1):13-5. PubMed PMID: 14550607.